![molecular formula C13H11N3O4 B14684655 Pyridine, 2-[(2,4-dinitrophenyl)methyl]-4-methyl- CAS No. 25927-45-1](/img/structure/B14684655.png)
Pyridine, 2-[(2,4-dinitrophenyl)methyl]-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 2-[(2,4-dinitrophenyl)methyl]-4-methyl-: is a heterocyclic aromatic organic compound It is characterized by a pyridine ring substituted at the 2-position with a 2,4-dinitrophenylmethyl group and at the 4-position with a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-[(2,4-dinitrophenyl)methyl]-4-methyl- typically involves the reaction of 2-chloromethylpyridine with 1,3-dinitrobenzene. The reaction is carried out in the presence of a base such as potassium tert-butoxide and a solvent like dimethyl sulfoxide. The reaction is conducted at a temperature of around 20°C for approximately one hour, yielding the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is economically viable and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions: Pyridine, 2-[(2,4-dinitrophenyl)methyl]-4-methyl- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro groups on the phenyl ring make it susceptible to further substitution reactions.
Reduction: The nitro groups can be reduced to amines under appropriate conditions.
Nucleophilic Substitution: The pyridine ring can participate in nucleophilic substitution reactions, especially at the 2-position.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Reagents such as sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.
Major Products:
Reduction Products: Reduction of the nitro groups yields the corresponding amines.
Substitution Products: Nucleophilic substitution can lead to various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Pyridine, 2-[(2,4-dinitrophenyl)methyl]-4-methyl- is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials that require specific chemical properties.
Mécanisme D'action
The mechanism of action of Pyridine, 2-[(2,4-dinitrophenyl)methyl]-4-methyl- involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, while the pyridine ring can engage in coordination with metal ions.
Comparaison Avec Des Composés Similaires
- 2-[(2,4-Dinitrophenyl)methyl]pyridine
- 2,4-Dinitrophenyl-4’-phenylbenzenesulfonate
- 2-Methylpyridine
Uniqueness: Pyridine, 2-[(2,4-dinitrophenyl)methyl]-4-methyl- is unique due to the presence of both a 2,4-dinitrophenylmethyl group and a methyl group on the pyridine ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific synthetic applications and research purposes .
Propriétés
Numéro CAS |
25927-45-1 |
|---|---|
Formule moléculaire |
C13H11N3O4 |
Poids moléculaire |
273.24 g/mol |
Nom IUPAC |
2-[(2,4-dinitrophenyl)methyl]-4-methylpyridine |
InChI |
InChI=1S/C13H11N3O4/c1-9-4-5-14-11(6-9)7-10-2-3-12(15(17)18)8-13(10)16(19)20/h2-6,8H,7H2,1H3 |
Clé InChI |
MHYJFIUAKFIEFH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1)CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(e)-Phenyldiazenyl]-1h-indene-1,3(2h)-dione](/img/structure/B14684573.png)
![4-[2-(4-Propylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14684597.png)
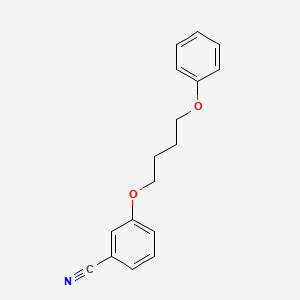
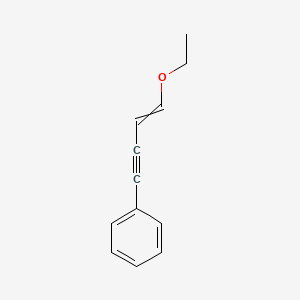
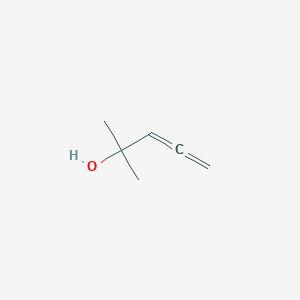
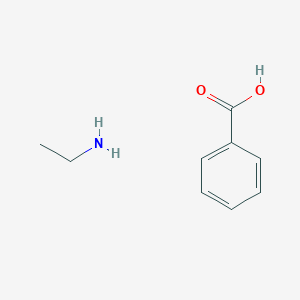
![Diethyl-[3-[3-methyl-2-oxo-1-(phenylmethyl)indol-3-YL]oxypropyl]azanium;2-hydroxy-2-oxoacetate](/img/structure/B14684615.png)
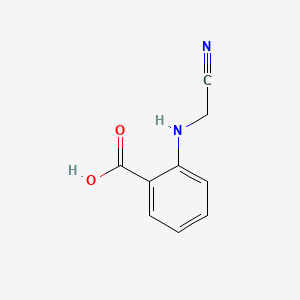
![1-Ethyl-2-methylthieno[3,2-d][1,3]thiazol-1-ium iodide](/img/structure/B14684638.png)
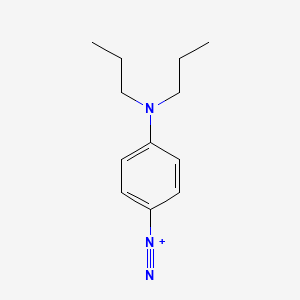
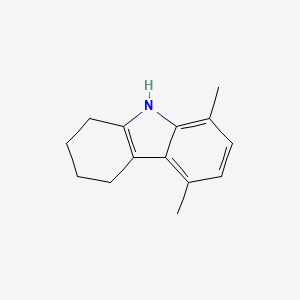
![1-[(e)-Phenyldiazenyl]pyrrolidine](/img/structure/B14684651.png)
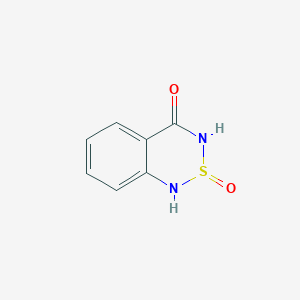
![11-[3-(4-methoxy-4-phenylpiperidin-1-yl)propyl]benzo[b][1]benzazepine;hydrochloride](/img/structure/B14684669.png)
